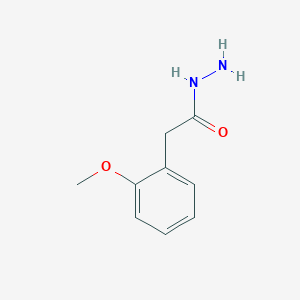

2-(2-Methoxyphenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJKKBKZYLQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589859 | |

| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34547-26-7 | |

| Record name | 2-(2-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)acetohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of the synthesis and detailed characterization of 2-(2-methoxyphenyl)acetohydrazide, a valuable building block in medicinal chemistry. Hydrazide moieties are pivotal precursors for synthesizing a wide array of bioactive heterocyclic compounds and often serve as key pharmacophoric elements. This guide presents a field-proven, reliable protocol for the synthesis via the hydrazinolysis of a methyl ester precursor. The rationale behind the synthetic strategy, a step-by-step experimental procedure, and a complete workflow for purification and characterization are detailed. The structural identity and purity of the synthesized compound are validated through a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers with the practical knowledge required to confidently prepare and validate this important chemical intermediate for applications in drug discovery and development.

Introduction: The Significance of the Arylacetohydrazide Scaffold

The arylacetohydrazide framework is a cornerstone in modern medicinal chemistry. Its prominence stems from its dual functionality: it acts as a versatile synthon for constructing nitrogen-containing heterocycles (e.g., oxadiazoles, pyrazoles, triazoles) and as a potent pharmacophore in its own right. The inherent hydrogen bonding capabilities of the hydrazide group (-CONHNH₂) allow it to interact favorably with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.

Specifically, this compound incorporates an ortho-methoxy substituted phenyl ring. This substitution is not trivial; the methoxy group's position can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. As such, mastering the synthesis and characterization of this specific derivative is a critical capability for laboratories engaged in the development of novel therapeutics.

Synthesis Methodology: From Ester to Hydrazide

Principle and Rationale

The most direct and efficient route for the synthesis of this compound is the nucleophilic acyl substitution reaction known as hydrazinolysis. This method involves the reaction of a suitable carboxylic acid ester, in this case, methyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate.

The Causality Behind the Choice:

-

Starting Material Accessibility: Methyl 2-(2-methoxyphenyl)acetate is readily prepared from 2-methoxyphenylacetic acid or is commercially available, providing a reliable starting point.

-

Reaction Efficiency: Hydrazine is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. The reaction typically proceeds with high conversion and yield.

-

Favorable Thermodynamics: The formation of the stable hydrazide and a volatile alcohol byproduct (methanol) drives the reaction to completion.

-

Simplicity of Protocol: The procedure often involves a simple reflux in an alcoholic solvent, making it highly accessible for standard laboratory setups. A similar methodology is widely employed for analogous hydrazide syntheses.[1][2][3][4]

Visualizing the Synthesis

The overall transformation is a classic example of nucleophilic acyl substitution.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

| Material | Grade | Supplier | Notes |

| Methyl 2-(2-methoxyphenyl)acetate | ≥98% | Standard Chemical Supplier | Starting ester. |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | ~80% solution | Standard Chemical Supplier | Caution: Toxic and corrosive. Handle in a fume hood. |

| Ethanol (Absolute) | Reagent Grade | Standard Chemical Supplier | Reaction solvent. |

| Diethyl Ether | Reagent Grade | Standard Chemical Supplier | For washing the final product. |

| Round-bottom flask | 100 mL | Standard Lab Supplier | --- |

| Reflux condenser | --- | Standard Lab Supplier | --- |

| Magnetic stirrer and hotplate | --- | Standard Lab Supplier | --- |

| Büchner funnel and filter flask | --- | Standard Lab Supplier | For product isolation. |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Lab Supplier | For reaction monitoring. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(2-methoxyphenyl)acetate (1.80 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir until the ester is fully dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (~1.5 mL of 80% solution, ~24 mmol) to the solution. Note: Using an excess of hydrazine ensures the complete consumption of the starting ester.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 5-8 hours, as indicated by the disappearance of the starting ester spot.

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

-

Precipitation: Pour the concentrated solution into 100 mL of ice-cold distilled water with gentle stirring. A white solid precipitate should form immediately.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to yield the crude this compound. For enhanced purity, recrystallization from ethanol is recommended.[2][4]

Purification and Characterization Workflow

A rigorous characterization cascade is non-negotiable to validate the structural integrity and purity of the synthesized compound. This process forms a self-validating system: successful synthesis is only confirmed when all analytical data align with the target structure.

Caption: Standard workflow from crude product to fully validated compound.

Physicochemical and Spectroscopic Data

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [5] |

| Molecular Weight | 180.20 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 118-121 °C | Literature Value |

Spectroscopic Characterization

The following data represent the expected analytical signatures for this compound.[7][8]

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is instrumental for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3200 | N-H Stretching | -NH₂ and -NH- |

| 3050 - 3000 | C-H Stretching | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Aliphatic C-H (CH₂ & OCH₃) |

| ~1650 | C=O Stretching (Amide I) | Carbonyl (-CONH-) |

| ~1600, ~1490 | C=C Stretching | Aromatic Ring |

| ~1240 | C-O Stretching | Aryl Ether (Ar-O-CH₃) |

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural map of the molecule. Spectra are typically recorded in DMSO-d₆.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.10 | Singlet | 1H | -CONH - |

| 7.20 - 7.25 | Multiplet | 1H | Ar-H |

| 6.85 - 7.00 | Multiplet | 3H | Ar-H |

| ~4.20 | Singlet (broad) | 2H | -NH₂ |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~3.45 | Singlet | 2H | -CH₂ -CO- |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Carbon Type |

| ~169.0 | C =O (Amide Carbonyl) |

| ~157.0 | Ar-C -OCH₃ |

| ~128.0 - 130.0 | Ar-C H |

| ~125.0 | Quaternary Ar-C -CH₂ |

| ~120.0 | Ar-C H |

| ~110.0 | Ar-C H |

| ~55.0 | -OC H₃ |

| ~35.0 | -C H₂-CO- |

4.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Ion | m/z (mass-to-charge) |

| Electrospray Ionization (ESI) | [M+H]⁺ | 181.09 |

| Electrospray Ionization (ESI) | [M+Na]⁺ | 203.07 |

References

-

Axsyn (n.d.). Acetic acid, 2-(2-methoxyphenyl)hydrazide;79984-63-7. Available at: [Link]

-

LookChem (n.d.). Cas 79984-63-7, N'-(2-Methoxyphenyl)Acetohydrazide. Available at: [Link]

-

Gang, L., & Jie, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. PubChem Compound Database. Available at: [Link]

- Kim, J. H., et al. (2005). Preparation method of Methoxyphenylhydrazine. Google Patents. KR100517343B1.

-

Khan, K. M., et al. (2015). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank, 2015(2), M856. Available at: [Link]

-

Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(3), 487-493. Available at: [Link]

-

PubChemLite (n.d.). Acetic acid, (2-butoxy-3-methoxyphenyl)-, hydrazide (C13H20N2O3). Available at: [Link]

-

Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Available at: [Link]

-

Mary, Y. S., et al. (2007). N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characterization. Journal of Molecular Structure, 832(1-3), 116-122. Available at: [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(77), 40851-40859. Available at: [Link]

-

PubChemLite (n.d.). Acetic acid, (2-ethoxy-3-methoxyphenyl)-, 2-benzylhydrazide. Available at: [Link]

-

Sci-Hub (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]

-

ResearchGate (n.d.). (PDF) 2-(3-Methoxyphenyl)acetohydrazide. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methoxyphenylacetic acid. PubChem Compound Database. Available at: [Link]

-

Belcher, R., & Nutten, A. J. (1951). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the American Chemical Society, 73(6), 2875-2876. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Inouye, K., et al. (1979). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemistry Letters, 8(11), 1361-1364. Available at: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular formula assignment in natural organic matter. Biogeosciences, 10(3), 1583-1624. Available at: [Link]

-

Gulea, A., et al. (2023). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3-METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. STUDIA UNIVERSITATIS MOLDAVIAE, 163(3), 108-118. Available at: [Link]

-

Büyükgüzel, E., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(21), 7247. Available at: [Link]

-

ResearchGate (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]

Sources

- 1. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sci-hub.ru [sci-hub.ru]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. bg.copernicus.org [bg.copernicus.org]

A Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenyl)acetohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-(2-Methoxyphenyl)acetohydrazide is a member of the hydrazide class of organic compounds, which are recognized as crucial intermediates in the synthesis of various heterocyclic systems with potential biological activity. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, process development, and materials science. This guide provides a comprehensive framework for the characterization of this molecule, moving beyond a simple data sheet to explain the causality behind the selection of analytical methods. We present established, self-validating protocols for determining key parameters such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). While experimental data for this specific ortho-substituted isomer is not widely published, this document serves as a technical blueprint for its complete physicochemical profiling, using data from related isomers for context and comparison.

Molecular Identity and Structural Rationale

The first step in any characterization is to establish the molecule's identity and consider how its constituent parts will influence its overall properties. The structure of this compound contains three key regions: the aromatic phenyl ring, the ortho-positioned methoxy group, and the flexible acetohydrazide side chain.

-

The Acetohydrazide Moiety (-C(O)NHNH₂): This is the primary driver of the molecule's reactivity and its acid-base properties. The terminal amine group (-NH₂) is basic and capable of protonation. The entire hydrazide group is polar and a strong hydrogen bond donor and acceptor, suggesting a predisposition towards aqueous solubility and crystal lattice formation.

-

The Phenyl Ring: This provides a nonpolar, hydrophobic core that will counteract the polarity of the hydrazide group, influencing lipophilicity.

-

The ortho-Methoxy Group (-OCH₃): The placement of the methoxy group at the ortho position (adjacent to the side chain) is significant. It can exert steric effects that may influence the conformation of the side chain. Electronically, it is an electron-donating group, which can subtly influence the basicity of the hydrazide moiety.

These features are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 34547-26-7 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=CC=C1CC(=O)NN | N/A |

Core Physicochemical Properties: An Overview

A quantitative understanding of a compound's properties is essential for predicting its behavior, from reaction kinetics to bioavailability. The following table summarizes the most critical physicochemical parameters. Since experimentally determined values for the target compound are scarce in public literature, this section outlines the expected properties and includes data for the related para-isomer (CAS 57676-49-0) for comparative purposes.

| Parameter | Value for this compound | Comparative Value (para-isomer) | Significance in Drug Development |

| Melting Point (°C) | Data not available | 132-134 °C[3] | Purity assessment, solid-state stability |

| LogP (Octanol/Water) | Predicted: ~0.5 - 1.5 | XLogP3: 0.4[4][5] | Membrane permeability, drug-likeness |

| Aqueous Solubility | Data not available | Data not available | Bioavailability, formulation feasibility |

| pKa (Basic) | Predicted: ~2.5 - 3.5 | Data not available | pH-dependent solubility, absorption in GI tract |

Experimental Determination of Key Parameters

As a Senior Application Scientist, my focus is not just on the data, but on the integrity of the methods used to generate it. The following sections provide detailed, field-proven protocols for characterizing the most influential physicochemical properties.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Causality: Lipophilicity, expressed as LogP, is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs the ability of a molecule to cross biological membranes.[6] For a compound to be orally bioavailable, it must possess a balanced LogP, typically between -2 and 5, as famously encapsulated in Lipinski's Rule of Five.[6] The "shake-flask" method is the gold standard for its direct and accurate measurement.[7]

Workflow for LogP Determination:

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Protocol (Shake-Flask Method):

-

Phase Preparation: Pre-saturate the n-octanol and aqueous phase (typically 0.1 M phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) with each other by mixing them vigorously for 24 hours, followed by a 1-hour separation. This prevents volume changes during the actual experiment.[6]

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol with 2 mL of the compound's aqueous stock solution.

-

Equilibration: Seal the vial and shake on a mechanical rotator at a constant ambient temperature for at least 2 hours to allow the compound to partition and reach equilibrium.[6] For compounds that equilibrate slowly, a 24-hour period may be necessary.

-

Phase Separation: Centrifuge the vial at >2000 x g for 10 minutes to ensure a sharp and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]

Aqueous Solubility: Thermodynamic Approach

Causality: Poor aqueous solubility is a primary cause of failure for drug candidates, as it directly limits oral bioavailability and complicates formulation.[9] A thermodynamic solubility assay measures the true equilibrium solubility of the solid material, providing a definitive value for development, unlike kinetic methods which can be misleading.[10][11]

Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for thermodynamic equilibrium solubility determination.

Step-by-Step Protocol (Thermodynamic Shake-Flask):

-

Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[10]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.[10]

-

Equilibration: Seal the vials and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 700 rpm) for 24 hours. This extended incubation ensures the system reaches thermodynamic equilibrium.[10][12]

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (>10,000 x g) for 15 minutes to pellet the solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Prepare serial dilutions of the supernatant and analyze via HPLC-UV to determine the concentration of the dissolved compound by comparing it to a calibration curve prepared from a DMSO stock.

-

Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[13] For this compound, the terminal amine of the hydrazide is basic and will be protonated at low pH. This property is critical as it dictates the compound's solubility and charge state in different physiological environments, such as the stomach (low pH) and intestine (higher pH).[14] Potentiometric titration is a highly precise and reliable method for pKa determination.[15]

Ionization Equilibrium of the Hydrazide Moiety:

Caption: Acid-base equilibrium for the hydrazide functional group.

Step-by-Step Protocol (Potentiometric Titration):

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers of pH 4, 7, and 10.[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of at least 10⁻⁴ M.[13][15] Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[16]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of basic pKa values.[15]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[13][17] This can be precisely located using the first or second derivative of the plot.

Predicted Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While experimental spectra are not available, the following profile can be predicted based on the known structure of this compound.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Four protons on the phenyl ring would appear as a complex multiplet between ~6.8 and 7.3 ppm.

-

Methylene Protons (-CH₂-): A singlet at approximately 3.5-3.7 ppm, corresponding to the two protons between the phenyl ring and the carbonyl group.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons at ~3.8 ppm.

-

Hydrazide Protons (-NHNH₂): Two broad, exchangeable singlets. In DMSO-d₆, the -NH- proton might appear around 9.0-9.5 ppm and the -NH₂ protons around 4.0-4.5 ppm.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal in the range of 168-172 ppm.

-

Aromatic Carbons: Six signals between ~110 and 158 ppm, with the carbon attached to the methoxy group being the most downfield (~157 ppm).

-

Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55 ppm.

-

-

Infrared (IR) Spectroscopy (KBr Pellet or ATR):

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region from the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

C-O Stretching: A strong band around 1240-1260 cm⁻¹ for the aryl-alkyl ether.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Implications for Research and Drug Development

The physicochemical profile of this compound provides critical insights for its potential applications.

-

Drug Discovery: The predicted LogP value falls within a favorable range for drug-likeness, suggesting a good balance between solubility and membrane permeability. The basic pKa implies that its solubility will be significantly higher in the acidic environment of the stomach, which could favor oral absorption.

-

Synthetic Chemistry: Its solubility characteristics will dictate the choice of solvents for reactions and purification (e.g., recrystallization). The hydrazide moiety is a potent nucleophile, making this compound an excellent starting material for synthesizing pyrazoles, oxadiazoles, and other biologically relevant heterocycles.

-

Formulation Science: Knowledge of its solubility and solid-state properties (like melting point) is essential for developing stable formulations, whether for in-vitro assays or potential in-vivo studies.[9]

Conclusion

While this compound is not yet extensively characterized in the public domain, this guide establishes a robust, scientifically-grounded framework for its complete physicochemical profiling. By employing the detailed protocols for determining lipophilicity, solubility, and ionization constants, researchers can generate the high-quality, reliable data necessary to unlock the full potential of this versatile chemical intermediate in drug discovery and beyond.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Kruve, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

lookchem.com. (n.d.). Cas 79984-63-7,N'-(2-Methoxyphenyl)Acetohydrazide. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

-

PubChemLite. (2025). 2-(4-methoxyphenyl)acetohydrazide (C9H12N2O2). Retrieved from [Link]

-

Sci-Hub. (2007). 2-(3-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. Cas 79984-63-7,N'-(2-Methoxyphenyl)Acetohydrazide | lookchem [lookchem.com]

- 3. 2-(4-METHOXYPHENYL)ACETOHYDRAZIDE | 57676-49-0 [chemicalbook.com]

- 4. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(4-methoxyphenyl)acetohydrazide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. enamine.net [enamine.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. acdlabs.com [acdlabs.com]

- 9. evotec.com [evotec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. scispace.com [scispace.com]

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)acetohydrazide, a versatile hydrazide derivative with significant potential in medicinal chemistry. This document delineates the compound's core physicochemical properties, including its CAS number and molecular structure. A detailed, field-proven synthesis protocol is presented, followed by an in-depth analysis of its spectroscopic characterization. Furthermore, this guide explores the current understanding of its biological activities and potential as a scaffold in drug discovery, offering valuable insights for researchers engaged in the development of novel therapeutic agents.

Introduction

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This structural motif is a key pharmacophore in a wide array of biologically active molecules, demonstrating a broad spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The unique chemical reactivity of the hydrazide group also makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

This compound, in particular, has emerged as a compound of interest due to the presence of the 2-methoxyphenyl moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a detailed technical resource for scientists working with or considering the use of this compound in their research and development endeavors.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 34547-26-7 | [1][2] |

| Molecular Formula | C9H12N2O2 | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [2] |

Molecular Structure:

The molecular structure of this compound comprises a benzene ring substituted with a methoxy group at the ortho position, connected to an acetohydrazide functional group via a methylene bridge.

Caption: Molecular Structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-(2-methoxyphenyl)acetic acid. The causality behind this experimental choice lies in the high efficiency and reliability of esterification followed by hydrazinolysis.

Step 1: Esterification of 2-(2-Methoxyphenyl)acetic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a standard Fischer esterification reaction, catalyzed by a strong acid, which proceeds with high yield.

Protocol:

-

To a solution of 2-(2-methoxyphenyl)acetic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield ethyl 2-(2-methoxyphenyl)acetate as a colorless oil.

Step 2: Hydrazinolysis of Ethyl 2-(2-methoxyphenyl)acetate

The subsequent hydrazinolysis of the synthesized ester yields the final product, this compound. This nucleophilic acyl substitution reaction is highly efficient. A published procedure for a similar compound, 2-(4-methoxyphenoxy)acetohydrazide, involves reacting the corresponding ethyl ester with hydrazine hydrate in ethanol under reflux.[3]

Protocol:

-

To a solution of ethyl 2-(2-methoxyphenyl)acetate (1 equivalent) in absolute ethanol (10 volumes), add hydrazine hydrate (80% solution, 3 equivalents) dropwise.

-

The reaction mixture is refluxed for 8-12 hours, with reaction progress monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold diethyl ether, filtered, and washed with a small amount of cold ether to afford the crude product.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound as a white solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons, and the protons of the hydrazide group. The aromatic protons will appear as a multiplet in the range of δ 6.8-7.3 ppm. The methoxy protons will be a singlet at approximately δ 3.8 ppm. The methylene protons adjacent to the aromatic ring will present as a singlet around δ 3.5 ppm. The NH and NH2 protons of the hydrazide moiety will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the hydrazide will be observed in the downfield region, typically around δ 170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a lower field. The methoxy carbon will be a sharp signal around δ 55 ppm, and the methylene carbon will be observed at approximately δ 40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH2 group.

-

C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹.

-

N-H bending (Amide II): A band in the region of 1600-1500 cm⁻¹.

-

C-O-C stretching: Asymmetric and symmetric stretching bands for the methoxy group, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 180, corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The hydrazide scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological studies on this compound are limited in publicly available literature, the broader class of hydrazide derivatives has demonstrated a wide range of pharmacological activities.

-

Anticonvulsant Activity: Hydrazide-hydrazone derivatives are known to exhibit significant anticonvulsant properties, with the -CONHNH- moiety being a key structural feature for this activity.[1]

-

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of hydrazide derivatives.[4] The mechanism of action is often attributed to the inhibition of inflammatory mediators.

-

Antimicrobial Activity: The hydrazide functional group is present in several antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.

-

Anticancer Activity: Recent studies have highlighted the potential of novel hydrazide derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1]

The 2-methoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its binding to biological targets and its overall pharmacokinetic profile. This makes this compound an attractive scaffold for the design and synthesis of new drug candidates.

Caption: Potential therapeutic pathways for this compound derivatives.

Conclusion

This compound is a readily synthesizable compound with a molecular architecture that holds significant promise for drug discovery and development. Its versatile hydrazide core, combined with the modulating influence of the 2-methoxyphenyl group, makes it a valuable scaffold for the generation of novel therapeutic agents with a wide range of potential biological activities. This technical guide provides a solid foundation of its synthesis, characterization, and potential applications, encouraging further exploration of this compound and its derivatives in the scientific community.

References

-

In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). Cancer Chemotherapy and Pharmacology, 80(1), 155-165. [Link]

-

This compound. (n.d.). Chemspace. Retrieved January 21, 2026, from [Link]

-

2-(4-Methoxyphenoxy)acetohydrazide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1969. [Link]

-

Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (2016). Drug Development Research, 77(7), 379-392. [Link]

-

Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 463-471. [Link]

Sources

- 1. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

The Pharmacological Potential of 2-(2-Methoxyphenyl)acetohydrazide Derivatives: A Technical Guide for Drug Discovery

Foreword

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of scaffolds explored, the hydrazide-hydrazone moiety (-CONH-N=CH-) has emerged as a privileged structural motif, bestowing a remarkable spectrum of biological activities upon its derivatives. This technical guide delves into the potential biological activities of a specific subclass: derivatives of 2-(2-methoxyphenyl)acetohydrazide. While direct and extensive research on this particular scaffold is still maturing, this document synthesizes the wealth of information available on closely related analogues to provide a comprehensive and insightful perspective for researchers, scientists, and drug development professionals. We will explore the synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying structure-activity relationships that govern their therapeutic potential.

The this compound Scaffold: A Primer

The this compound core combines two key structural features: the versatile hydrazide group and a methoxy-substituted phenyl ring. The hydrazide moiety serves as a crucial pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which facilitates interactions with various biological targets. The 2-methoxyphenyl group, with its specific electronic and steric properties conferred by the ortho-methoxy substituent, is poised to influence the pharmacokinetic and pharmacodynamic profile of its derivatives. The ease of derivatization of the terminal amino group of the hydrazide allows for the generation of a diverse library of compounds, typically Schiff bases (hydrazones), through condensation with various aldehydes and ketones.

General Synthesis of this compound Derivatives (Hydrazones)

The synthesis of hydrazone derivatives from this compound is a straightforward and high-yielding process, typically involving a two-step procedure.

Step 1: Synthesis of this compound

The parent hydrazide is synthesized by reacting an ester of 2-(2-methoxyphenyl)acetic acid, such as ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate in a suitable solvent like ethanol under reflux.

Step 2: Synthesis of Hydrazone Derivatives (Schiff Bases)

The synthesized this compound is then condensed with a variety of aromatic or heteroaromatic aldehydes or ketones in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the corresponding hydrazone derivatives.

Experimental Protocol: General Synthesis of N'-substituted-2-(2-methoxyphenyl)acetohydrazones

-

Esterification: To a solution of 2-(2-methoxyphenyl)acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the ethyl 2-(2-methoxyphenyl)acetate.

-

Hydrazinolysis: The synthesized ester is dissolved in ethanol, and an excess of hydrazine hydrate (80-99%) is added. The reaction mixture is refluxed for 8-12 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting solid, this compound, is recrystallized from ethanol.

-

Hydrazone Formation: Equimolar amounts of this compound and the desired aldehyde/ketone are dissolved in ethanol. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2-4 hours. The solid product that precipitates upon cooling is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Hydrazones and their Schiff base derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. [1]The presence of the azomethine linkage is often associated with their antiproliferative effects. [2] Mechanism of Action: The anticancer activity of hydrazone derivatives can be attributed to several mechanisms, including:

-

Induction of Apoptosis: Many hydrazones have been shown to trigger programmed cell death (apoptosis) in cancer cells through the modulation of key signaling pathways, such as the p53 and MAPK pathways. [2]* Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation.

-

Inhibition of Topoisomerases: Some derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

-

Inhibition of Angiogenesis: Certain hydrazones can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the aromatic rings can significantly influence the cytotoxic potency. For instance, the presence of methoxy groups on the phenyl ring has been associated with anticancer activity in some hydrazone series. [3]* The overall lipophilicity of the molecule can affect its ability to cross the cell membrane and reach intracellular targets.

-

The steric bulk of the substituents can also play a role in the binding of the molecule to its target proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined. [4]

Caption: Potential mechanisms of anticancer activity of hydrazone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Hydrazone derivatives have been identified as promising anti-inflammatory agents. [5] Mechanism of Action: The anti-inflammatory effects of hydrazones are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). [6]Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. [7] Structure-Activity Relationship (SAR):

-

The presence of a methoxy group on the phenyl ring has been shown to be favorable for anti-inflammatory activity in some series of compounds. [6]* The nature of the substituent on the imine carbon of the hydrazone moiety can influence the COX inhibitory activity and selectivity.

-

Modification of the core hydrazide structure can lead to compounds with improved anti-inflammatory profiles and reduced gastrointestinal side effects, a common issue with traditional NSAIDs. [8]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds (this compound derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle. [9]3. Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group. A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity. [8]

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The wealth of data on related hydrazone derivatives strongly suggests that this class of compounds is likely to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of these derivatives allows for the creation of large and diverse chemical libraries, which can be screened for various biological activities.

Future research in this area should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of this compound derivatives should be synthesized and screened against a wide range of microbial strains, cancer cell lines, and in relevant models of inflammation.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models will be crucial for understanding the relationship between the chemical structure and biological activity, which will guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. This will involve identifying their specific cellular targets and signaling pathways.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

References

[6]Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2007). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Arzneimittelforschung, 57(10), 646-653. [Link]

[9]Narang, R., Narasimhan, B., & Sharma, S. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Hygeia:: Journal for Drugs and Medicines, 4(2), 15-20. [Link]

[10]V, A. L., & K, S. (2018). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. International Journal of Pharmaceutical Sciences and Research, 9(8), 3369-3375. [Link]

[8]Almasirad, A., Shafiee, A., Abdollahi, M., Noeparast, M., & Shahin, M. (2005). Synthesis and analgesic activity of N-Arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences, 8(1), 1-7. [Link]

[3]Tsvetkova, E., Tsvetkov, D., Getova, V., & Georgieva, M. (2017). 3-methoxy aroylhydrazones - free radicals scavenging, anticancer and cytoprotective potency. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 161(1), 47-56. [Link]

[5]V, A. L., & K, S. (2017). Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1, 2, 3-Triazole Ring Based Hybrids. Oriental Journal of Chemistry, 33(6), 2963-2971. [Link]

[11]Kumar, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

[4]Temma, G. F., Shoman, M. E., El-Taweel, A. H., & El-Gazzar, M. G. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-14. [Link]

[12]Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(19), 6296. [Link]

[13]El-Sayed, W. M., El-Sawy, E. R., & El-Gazzar, M. G. (2018). Synthesis and in vitro antitumor evaluation of novel Schiff bases. Medicinal Chemistry Research, 27, 915-927. [Link]

[14]Prasanna Kumar, B. N., Mohana, K. N., & Mallesha, L. (2016). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Journal of Applicable Chemistry, 5(4), 856-865. [Link]

[15]Skuodis, E., Janciene, R., Stumbreviciute, Z., Malakauskiene, D., Jonuskiene, I., Kantminiene, K., ... & Mickevicius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]

[16]Rauf, A., Ahmed, I., & Ali, S. (2007). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 54(3). [Link]

[17]Popiołek, Ł., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]

[1]Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., & Al-Obaid, A. M. (2024). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Current Organic Synthesis, 24(7), 488-503. [Link]

[18]Al-jabor, H. K., & Al-sultani, K. H. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceuticals, 17(5), 643. [Link]

[19]Kumar, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. [Link]

[2]Zeytin, H., & Yilmaz, I. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research, 1-16. [Link]

[20]Siswandono, S., Purwanto, B. T., & Puspitasari, I. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 180-185. [Link]

[21]Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 3-methoxy aroylhydrazones - free radicals scavenging, anticancer and cytoprotective potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. unn.edu.ng [unn.edu.ng]

- 6. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijisrt.com [ijisrt.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchr.org [jchr.org]

Spectroscopic Data of 2-(2-Methoxyphenyl)acetohydrazide: An In-depth Technical Guide

Introduction to 2-(2-Methoxyphenyl)acetohydrazide and its Spectroscopic Characterization

This compound belongs to the hydrazide class of organic compounds, which are recognized for their wide range of biological activities. The precise characterization of its molecular structure is a prerequisite for understanding its chemical behavior and biological function. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular framework. This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra, offering insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular skeleton.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methoxy group protons, and the hydrazide NH and NH₂ protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H6) | ~ 7.25 | Doublet of doublets | 1H |

| Aromatic (H4) | ~ 7.20 | Triplet of doublets | 1H |

| Aromatic (H3) | ~ 6.90 | Doublet | 1H |

| Aromatic (H5) | ~ 6.85 | Triplet | 1H |

| Methylene (-CH₂-) | ~ 3.50 | Singlet | 2H |

| Methoxy (-OCH₃) | ~ 3.85 | Singlet | 3H |

| Amide (-NH-) | ~ 8.50 | Broad Singlet | 1H |

| Amine (-NH₂) | ~ 4.50 | Broad Singlet | 2H |

Note: Predicted chemical shifts are based on analogous structures and established substituent effects in ortho-substituted methoxybenzene derivatives. Actual values may vary depending on the solvent and concentration.

Interpretation and Causality:

The ortho-methoxy group exerts a significant influence on the chemical shifts of the aromatic protons.[1][3] Its electron-donating nature through resonance and electron-withdrawing inductive effect leads to a complex pattern in the aromatic region (δ 6.8-7.3 ppm). The protons ortho and para to the methoxy group are expected to be shielded (shifted upfield) compared to benzene (δ 7.34 ppm), while the meta protons will be less affected. The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet. The hydrazide protons (-NH and -NH₂) are exchangeable with deuterium and their signals will disappear upon addition of D₂O. Their chemical shifts can be highly variable and depend on factors like solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 170 |

| Aromatic (C2-OCH₃) | ~ 157 |

| Aromatic (C1) | ~ 125 |

| Aromatic (C6) | ~ 128 |

| Aromatic (C4) | ~ 121 |

| Aromatic (C5) | ~ 120 |

| Aromatic (C3) | ~ 110 |

| Methylene (-CH₂-) | ~ 40 |

| Methoxy (-OCH₃) | ~ 55 |

Note: Predicted chemical shifts are based on established substituent effects and data from related methoxyphenyl derivatives.[4]

Interpretation and Causality:

The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The carbon atom attached to the electron-donating methoxy group (C2) is also deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment. The methylene and methoxy carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile hydrazide protons. DMSO-d₆ is often preferred for hydrazides as it slows down the exchange of NH protons, leading to sharper signals.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the assignment of NH protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals corresponding to the NH and NH₂ protons will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3300 - 3200 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-O Stretch (Aryl Ether) | 1250 - 1200 (asymmetric) & 1050 - 1000 (symmetric) | Strong |

| C-N Stretch | 1400 - 1200 | Medium |

Note: Predicted absorption ranges are based on characteristic frequencies for hydrazides and aromatic ethers.[5][6][7]

Interpretation and Causality:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group (Amide I band) in the region of 1680-1640 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety will appear as one or more bands in the 3300-3200 cm⁻¹ region. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether are also a key diagnostic feature.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectral Data (Electron Ionization)

| m/z | Predicted Fragment Ion | Interpretation |

| 180 | [C₉H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₇H₇O]⁺ | Tropylium-like ion from benzylic cleavage |

| 107 | [C₇H₇O]⁺ | Loss of CH₂ from m/z 121 |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The molecular weight of this compound is 180.20 g/mol . The predicted fragmentation is based on typical pathways for acetohydrazide and benzyl derivatives.[8][9][10][11]

Interpretation and Causality:

Upon electron ionization, the molecule will form a molecular ion at m/z 180. A characteristic fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond to form a stable tropylium-like cation. For this compound, this would lead to a prominent peak at m/z 121, corresponding to the [CH₃OC₆H₄CH₂]⁺ fragment. Further fragmentation of this ion can lead to the other observed peaks. The stability of the fragment ions dictates the intensity of their corresponding peaks in the mass spectrum.[10]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS and is useful for confirming the molecular weight with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Mass Spectrometry Workflow Diagram

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, a detailed and scientifically grounded interpretation of its spectral features has been presented. The experimental protocols and workflows described herein offer a self-validating system for the characterization of this and other novel chemical entities. This guide is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the unambiguous structural elucidation of new therapeutic agents.

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. [Link]

-

Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]

-

Jasril, J., et al. (2021). 13C NMR spectra assignment of title compound. ResearchGate. [Link]

-

Aziz-ur-Rehman, et al. (2013). Mass fragmentation pattern of N'-Benzylidene-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (11a) Antibacterial Activity (in vitro). ResearchGate. [Link]

-

Ullah, F., et al. (2019). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... ResearchGate. [Link]

-

El-Samanody, A., et al. (2022). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. [Link]

-

Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Organic & Biomolecular Chemistry, 12(3), 435-443. [Link]

-

SpectraBase. (n.d.). N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(2-methoxyphenoxy)acetohydrazide. Wiley. [Link]

-

SpectraBase. (n.d.). Acetohydrazide, 2-methoxyphenoxy-N2-(2-thienylmethylene)-. Wiley. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. National Center for Biotechnology Information. [Link]

-

TMP Chem. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Aziz-ur-Rehman, et al. (2018). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). ResearchGate. [Link]

-

Clark, J. (2020). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Jiang, K., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097. [Link]

-

Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 32(1), 25-35. [Link]

-

Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

NIST. (n.d.). 2-Methoxybenzhydrazide. NIST Chemistry WebBook. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

NIST. (n.d.). 2-Methoxybenzhydrazide. NIST Chemistry WebBook. [Link]

-

Università degli Studi di Milano. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]

-

NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10(3), 1583-1624. [Link]

-

NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement | PLOS One [journals.plos.org]

A Technical Guide to the Structural Elucidation of Novel 2-(2-Methoxyphenyl)acetohydrazide Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind the Structure

The structural elucidation of novel chemical entities is not a linear process but a synergistic interplay of synthesis and multi-faceted analysis. This guide is structured to mirror this scientific reality. We begin with the synthetic foundation, as the proposed reaction pathway provides the initial hypothesis of the molecule's structure. We then delve into a cascading series of analytical techniques, moving from the confirmation of functional groups (FT-IR) to the mapping of the molecular framework (NMR) and the verification of molecular mass (MS). Finally, we culminate with the definitive, three-dimensional confirmation via single-crystal X-ray crystallography—the gold standard for absolute structure determination. This logical progression ensures that each step validates the last, building a robust and irrefutable structural assignment.

Introduction: The Significance of the Hydrazone Scaffold

Hydrazide-hydrazones, characterized by the azometine group (-NHN=CH-), are a cornerstone of modern medicinal chemistry.[1] The 2-(2-methoxyphenyl)acetohydrazide framework, in particular, serves as a versatile scaffold for generating novel analogs with significant therapeutic potential. The pharmacological importance of these compounds is vast, with documented antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This biological activity is often attributed to the presence of the hydrazone pharmacophore (-C=N-NH-C=O), which can chelate metal ions or interact with biological targets.[1]

The introduction of various substituents onto this core structure allows for the fine-tuning of physicochemical and biological properties, making these analogs prime candidates for drug discovery.[1] However, to establish a clear Structure-Activity Relationship (SAR), the unambiguous confirmation of the synthesized molecule's structure is a non-negotiable prerequisite. This guide provides a comprehensive overview of the integrated analytical workflow required for this purpose.

Synthetic Pathway: From Precursor to Novel Analog

The synthesis of this compound analogs is typically a robust and high-yielding two-step process. The causality behind this approach is efficiency and modularity.

Step 1: Formation of the Hydrazide Intermediate. The process begins with the nucleophilic acyl substitution of an appropriate ester, such as ethyl 2-(2-methoxyphenyl)acetate, with hydrazine hydrate.[3] This reaction selectively forms the stable this compound core, which serves as the common precursor for all subsequent analogs.

Step 2: Condensation to Form the Hydrazone Analog. The synthesized hydrazide is then reacted with a selected aldehyde or ketone via a condensation reaction.[1][4] This step introduces the desired variable substituent (R group) and forms the characteristic hydrazone linkage (-C=N-NH-). The acidic or basic conditions often used catalyze the dehydration, driving the reaction to completion.

Sources

exploring the mechanism of action of 2-(2-Methoxyphenyl)acetohydrazide

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Methoxyphenyl)acetohydrazide

Authored by: A Senior Application Scientist

Forward